molecular formula C14H14N2O2 B2376058 N-[(6-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide CAS No. 2319635-06-6

N-[(6-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide

Cat. No.: B2376058
CAS No.: 2319635-06-6
M. Wt: 242.278
InChI Key: RNZODTMGMASJDC-UHFFFAOYSA-N
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Description

N-[(6-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide is a compound that belongs to the class of furan carboxamidesThe structure of this compound includes a furan ring, a pyridine ring, and a cyclopropyl group, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide typically involves the coupling of a furan carboxylic acid derivative with a pyridine derivative. One common method is the Suzuki–Miyaura coupling reaction, which uses palladium as a catalyst and boron reagents to form the carbon-carbon bond between the furan and pyridine rings . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[(6-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[(6-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide involves its interaction with various molecular targets. The furan ring can participate in electron transfer reactions, while the pyridine ring can interact with enzymes and receptors. The cyclopropyl group may enhance the compound’s binding affinity and stability . The compound’s biological activity is often attributed to its ability to inhibit specific enzymes or modulate signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(6-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide is unique due to its combination of a furan ring, a pyridine ring, and a cyclopropyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[(6-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c17-14(13-2-1-7-18-13)16-9-10-3-6-12(15-8-10)11-4-5-11/h1-3,6-8,11H,4-5,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZODTMGMASJDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=C2)CNC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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